
氟化铕(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Europium(II) fluoride, also known as europium difluoride, is an inorganic compound with the chemical formula EuF₂. It is a bright yellowish solid with a fluorite crystal structure. Europium(II) fluoride is notable for its use in various scientific and industrial applications due to its unique properties .
科学研究应用
Europium(II) fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a dopant in trivalent rare-earth fluorides to create vacancy-filled structures with increased conductivity.
Biology and Medicine: Europium(II) fluoride’s unique luminescent properties make it valuable in biological imaging and medical diagnostics.
Industry: The compound is employed in the production of oxygen-sensitive materials and in various metallurgical processes.
作用机制
Target of Action
Europium(II) fluoride (EuF2) is an inorganic compound . It primarily targets trivalent rare-earth fluorides, such as LaF3, by doping them to create a vacancy-filled structure with increased conductivity over a pure crystal .
Mode of Action
Europium(II) fluoride interacts with its targets by doping them. This doping process involves the addition of EuF2 to a trivalent rare-earth fluoride, which results in a vacancy-filled structure . This interaction leads to an increase in the conductivity of the crystal structure .
Biochemical Pathways
It’s known that the doped crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode . This suggests that Europium(II) fluoride may play a role in the detection and measurement of fluoride ions.
Result of Action
The primary result of Europium(II) fluoride’s action is the creation of a vacancy-filled structure with increased conductivity over a pure crystal . This doped crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode, enabling the detection of trace quantities of fluoride .
生化分析
Biochemical Properties
Europium(II) fluoride can be used to dope a trivalent rare-earth fluoride, such as LaF3, to create a vacancy-filled structure with increased conductivity over a pure crystal . This property allows it to be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode to detect trace quantities of fluoride .
Cellular Effects
For instance, high concentrations of fluoride can inhibit enzymes and disrupt metabolic processes .
Molecular Mechanism
The fluoride ions in the compound can interact with various biomolecules, potentially affecting enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Europium(II) fluoride nanoparticles synthesized using physical vapor deposition into ionic liquids have shown to be ultra long-time stable and luminescent . This suggests that Europium(II) fluoride may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Fluoride ions can affect various metabolic processes, potentially interacting with enzymes and cofactors .
Transport and Distribution
Fluoride ions can cross cell membranes and accumulate within cells .
Subcellular Localization
Fluoride ions can accumulate in various cellular compartments, potentially affecting their activity or function .
准备方法
Synthetic Routes and Reaction Conditions: Europium(II) fluoride can be synthesized by reducing europium(III) fluoride with metallic europium or hydrogen gas. The reaction typically occurs at elevated temperatures to facilitate the reduction process .
Industrial Production Methods: In industrial settings, europium(II) fluoride is produced using similar reduction methods. The process involves the careful control of reaction conditions to ensure the purity and quality of the final product. The use of hydrogen gas as a reducing agent is common in large-scale production .
化学反应分析
Types of Reactions: Europium(II) fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Europium(II) fluoride can be oxidized to europium(III) fluoride using oxidizing agents such as oxygen or halogens.
Reduction: The compound can be reduced back to europium metal using strong reducing agents like lithium or sodium.
Major Products Formed:
Oxidation: Europium(III) fluoride (EuF₃)
Reduction: Europium metal (Eu)
Substitution: Europium(II) chloride (EuCl₂), europium(II) bromide (EuBr₂), europium(II) iodide (EuI₂).
相似化合物的比较
- Europium(II) chloride (EuCl₂)
- Europium(II) bromide (EuBr₂)
- Europium(II) iodide (EuI₂)
- Samarium(II) fluoride (SmF₂)
- Thulium(II) fluoride (TmF₂)
- Ytterbium(II) fluoride (YbF₂)
Comparison: Europium(II) fluoride is unique among these compounds due to its bright yellowish color and its specific applications in creating vacancy-filled structures with increased conductivity. While other europium(II) halides share similar chemical properties, europium(II) fluoride’s ability to act as a fluoride source and its luminescent properties make it particularly valuable in scientific research and industrial applications .
属性
CAS 编号 |
14077-39-5 |
|---|---|
分子式 |
EuF2 |
分子量 |
189.961 g/mol |
IUPAC 名称 |
difluoroeuropium |
InChI |
InChI=1S/Eu.2FH/h;2*1H/q+2;;/p-2 |
InChI 键 |
YLDGIMHVWSTRML-UHFFFAOYSA-L |
SMILES |
[F-].[F-].[Eu+2] |
规范 SMILES |
F[Eu]F |
Pictograms |
Acute Toxic |
产品来源 |
United States |
Q1: What are the different methods for synthesizing Europium(II) fluoride?
A1: Europium(II) fluoride (EuF2) can be synthesized by reducing Europium(III) fluoride (EuF3) with various reducing agents. One method utilizes elemental silicon, germanium, or boron as the reducing agent. [] The resulting product often contains a slight excess of fluorine, denoted as EuF2+x, where x ranges from 0.09 to 0.44 depending on the reducing agent and reaction conditions. [] Another method employs physical vapor deposition into ionic liquids, offering a novel route to produce EuF2 nanoparticles. []
Q2: What is known about the luminescent properties of Europium(II) fluoride?
A3: Europium(II) fluoride nanoparticles synthesized via physical vapor deposition in ionic liquids exhibit bright blue luminescence. [] Additionally, the Eu(O,F)2.35 oxyfluoride, formed by the high-temperature oxidation of EuF2, displays luminescence with a characteristic Europium(II) line at 440 nm. []
Q3: Are there alternative compounds similar in structure to Europium(II) fluoride?
A4: Yes, researchers have synthesized new fluoro-perovskites containing divalent lanthanides structurally similar to Europium(II) fluoride. These include Cesium Europium(II) fluoride (CsEuF3), Cesium Ytterbium(II) fluoride (CsYbF3), and Rubidium Ytterbium(II) fluoride (RbYbF3). []
Q4: What analytical techniques are used to characterize Europium(II) fluoride?
A5: The composition of EuF2+x is analyzed by correlating the excess fluorine (x) with the intensity of Europium(III) absorption peaks observed in the near-infrared spectral range. [] Luminescence spectroscopy is also employed to study the optical properties of both EuF2 nanoparticles and the Eu(O,F)2.35 oxyfluoride. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


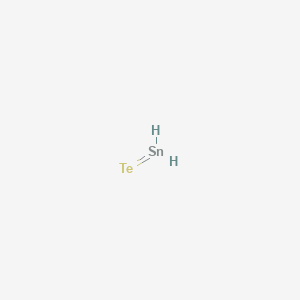
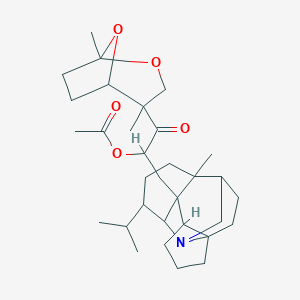
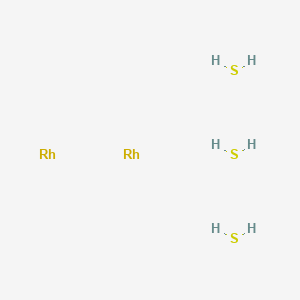
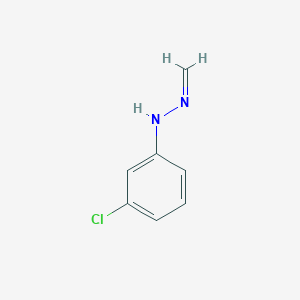

![[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate](/img/structure/B78751.png)
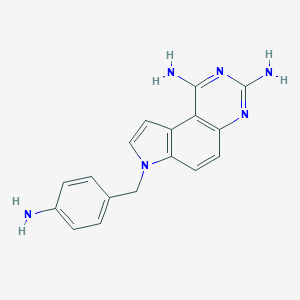
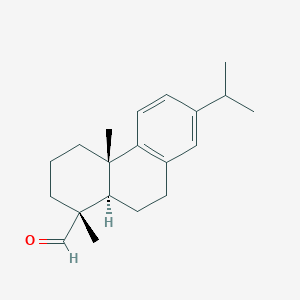
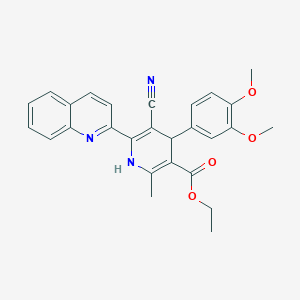
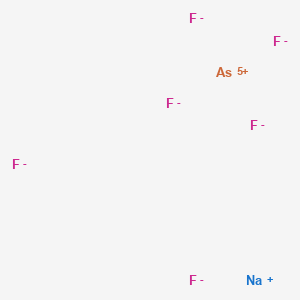
![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)
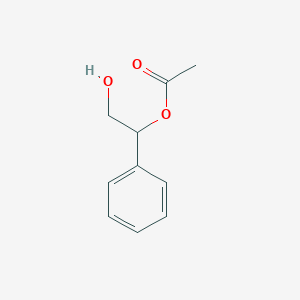
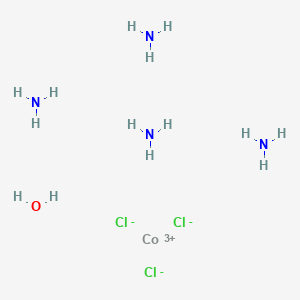
![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)
